An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine (m-CPP)
An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine (m-CPP)
Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(3-Chlorophenyl)piperazine, commonly known as m-CPP. It is intended for researchers, scientists, and drug development professionals. This document delves into the compound's physicochemical characteristics, synthesis, analytical methodologies, and its complex pharmacological profile, with a focus on its interactions with serotonergic systems. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction and Nomenclature
1-(3-Chlorophenyl)piperazine (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class. It is notable both as a research chemical for probing the function of the serotonin system and as a major active metabolite of several widely prescribed antidepressant drugs, including trazodone and nefazodone[1][2][3][4]. Its activity, primarily as a non-selective serotonin receptor agonist, has made it a subject of significant interest in neuroscience and pharmacology[4].
It is important to clarify a point of nomenclature. While the topic specifies "2-(3-Chlorophenyl)piperazine," the standard and overwhelmingly prevalent nomenclature for this compound is 1-(3-Chlorophenyl)piperazine , as the phenyl substituent is located on one of the nitrogen atoms of the piperazine ring, which is designated as the 1-position. This guide will use the standard nomenclature.
Physicochemical Properties
The properties of m-CPP can vary significantly between its free base form and its more commonly used hydrochloride salt. The free base is typically a colorless to light yellow oil, while the hydrochloride salt is an off-white to pale brown crystalline solid, which is more stable and easier to handle for research purposes[1][3].
| Property | 1-(3-Chlorophenyl)piperazine (Free Base) | 1-(3-Chlorophenyl)piperazine HCl (Salt) | Source(s) |
| Synonyms | m-CPP, meta-Chlorophenylpiperazine | m-CPP HCl, 1-(m-Chlorophenyl)piperazine HCl | [3][5] |
| CAS Number | 6640-24-0 | 65369-76-8 or 13078-15-4 | [3][5] |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₃ClN₂ · HCl | [3][5] |
| Molecular Weight | 196.68 g/mol | 233.14 g/mol | [6] |
| Appearance | Colorless to light yellow oil | Off-white crystalline solid/powder | [2][3] |
| Melting Point | Not applicable (Oil at RT) | 210-214 °C (decomposes) | [1] |
| Solubility | Soluble in organic solvents (DMSO, Chloroform) | Soluble in Methanol, DMSO (10 mg/ml), PBS (pH 7.2, 10 mg/ml) | [1][5] |
| pKa | 8.85 ± 0.10 (Predicted) | Not applicable | [1] |
| UV λmax (in PBS) | Not applicable | 211, 249, 288 nm | [5] |
Synthesis and Purification
The most common synthetic route to m-CPP involves the cyclization reaction between 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride. This method is favored for its straightforward approach and accessible starting materials.
Synthesis Workflow Diagram```dot
Caption: Standard analytical workflow for the characterization of m-CPP.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To identify and quantify m-CPP using reverse-phase HPLC.
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Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the m-CPP sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[7] Further dilute 1 mL of this stock solution into 10 mL with methanol to achieve a working concentration.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[8][9] The gradient or isocratic ratio should be optimized to achieve good peak separation.
-
Causality: A C18 column provides excellent hydrophobic retention for the arylpiperazine structure. The acetonitrile/water mobile phase allows for elution. Formic acid is used to protonate the piperazine nitrogens, ensuring good peak shape and providing compatibility with mass spectrometry (MS) detection by facilitating ionization.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the prepared sample. Identify the m-CPP peak based on its retention time compared to a certified reference standard. Quantify using a calibration curve constructed from standards of known concentrations.
Spectral Data Interpretation
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the hydrochloride salt shows characteristic signals. A broad singlet is typically observed around 9.67 ppm corresponding to the two protons of the secondary amine cation (-NH₂⁺-) in the piperazine ring. The aromatic protons of the 3-chlorophenyl group appear in the region of 6.87-7.29 ppm. The protons on the piperazine ring appear as two multiplets or broad signals around 3.18 ppm and 3.46 ppm, corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine, respectively.[10]
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Mass Spectrometry (MS): In electrospray ionization (ESI-MS) in positive mode, m-CPP typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 197. Under collision-induced dissociation (CID), the fragmentation of phenylpiperazines is characterized by the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions that can be used for structural confirmation.[8][11]
Pharmacological Profile
m-CPP exhibits a complex pharmacological profile, acting primarily as a non-selective agonist at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT₂C subtype.[1][12] It also interacts with other neurotransmitter systems, which contributes to its wide range of physiological and behavioral effects.
Receptor Binding Affinity
The following table summarizes the binding affinity of m-CPP at various human neurotransmitter receptors. This data is crucial for understanding its mechanism of action and potential off-target effects.
| Receptor Target | Binding Affinity (IC₅₀ nM) | Receptor Target | Binding Affinity (IC₅₀ nM) |
| Serotonin 5-HT₁ | 1300 | α₁-Adrenergic | 2500 |
| Serotonin 5-HT₂ | 360 | α₂-Adrenergic | 570 |
| Serotonin 5-HT₃ | Not specified, but active | β-Adrenergic | 24000 |
| Serotonin Transporter (SERT) | 230 | Dopamine D₂ | 11000 |
| Benzodiazepine | > 100,000 (inactive) | Muscarinic Cholinergic | 15000 |
| Data compiled from a study on human brain membranes. | |||
| [13] | |||
| A separate study reported Ki values for specific human 5-HT receptor subtypes: |
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5-HT₂A: 32.1 nM (Antagonist) [12][14]* 5-HT₂B: 28.8 nM (Antagonist) [12][14]* 5-HT₂C: 3.4 nM (Partial Agonist) [14]
Mechanism of Action
The primary mechanism of m-CPP is its direct agonism at postsynaptic serotonin receptors. Its high affinity and agonist/partial agonist activity at the 5-HT₂C receptor are believed to mediate many of its characteristic effects, including appetite suppression (anorectic effects), anxiety, and potential induction of headaches or migraines.[12][14] The compound also functions as a serotonin releasing agent and a reuptake inhibitor, further increasing synaptic serotonin levels.[12]
Its role as an active metabolite of trazodone is clinically significant, as it may contribute to both the therapeutic efficacy and the side-effect profile of the parent drug.[3][4]
Signaling Pathway Diagram
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